Ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyridine-6-carboxylate
Overview
Description
Ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyridine-6-carboxylate is a chemical compound that belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity .
Synthesis Analysis
The synthesis of thiazolopyrimidines involves various synthetic approaches. One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . An efficient procedure for the synthesis of thiazolopyrimidines involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .Molecular Structure Analysis
The molecular structure of thiazolopyrimidines consists of a central pyrimidine ring which is significantly puckered to assume a screw-boat conformation fused to a thiazole ring with benzyl, carboxylate, methyl, phenyl, and oxy groups bonded around this fused-ring moiety .Chemical Reactions Analysis
Thiazolopyrimidines possess an active methylene group (C 2 H 2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Physical And Chemical Properties Analysis
The IR spectrum of thiazolopyrimidines shows peaks at 1747 cm^-1 (N–C=O), 1720 cm^-1 (CO 2 Et). The 1H NMR spectrum shows various peaks indicating the presence of different types of hydrogen atoms in the molecule .Scientific Research Applications
Medicinal Chemistry: Antimicrobial Agents
This compound has been identified as a promising candidate for developing new antimicrobial agents. Its structure allows for the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. This makes it a potential scaffold for antibiotics that could be effective against drug-resistant strains of bacteria .
Pharmaceutical Research: Antitumor Activity
Researchers have explored the antitumor properties of this compound due to its ability to induce apoptosis in cancer cells. It’s being studied for its efficacy in triggering programmed cell death, which is a vital process in cancer treatment strategies .
Bioorganic Materials: Functional Organic Materials
The compound’s unique chemical structure lends itself to the creation of valuable functional organic materials. These materials have potential applications in various fields, including electronics and photonics, due to their conductive properties .
Environmental Science: Pollutant Degradation
While direct applications in environmental science are not explicitly mentioned, the compound’s reactivity suggests potential use in the degradation of environmental pollutants. Its ability to participate in various chemical reactions could be harnessed to break down harmful substances in the environment .
Analytical Chemistry: Chemical Probes
The compound could serve as a chemical probe in analytical chemistry due to its reactive nature. It might be used to detect or quantify other substances, especially in complex chemical or biological systems, by reacting in a predictable manner .
Biochemistry: Enzyme Inhibition
In biochemistry, the compound has been noted for its role as an inhibitor of SARS-CoV-2 glycoprotein. This suggests potential applications in the study of viral replication mechanisms and the development of antiviral drugs .
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-3-15-11(14)8-4-5-9-12(10(8)13)6-7(2)16-9/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYKSUKMKCRTQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C2N(C1=O)C=C(S2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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